molecular formula C13H15N3O2 B12277095 1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid

1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid

Cat. No.: B12277095
M. Wt: 245.28 g/mol
InChI Key: FAJDHKFENWYQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid is a compound that features a benzimidazole moiety fused with a piperidine ring Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid typically involves the formation of the benzimidazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole core. Subsequent reactions introduce the piperidine ring through nucleophilic substitution or other suitable methods .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s therapeutic effects. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    1H-benzo[d]imidazole: A simpler structure with similar biological activities.

    Piperidine-4-carboxylic acid: Lacks the benzimidazole moiety but shares some chemical properties.

Uniqueness: 1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid is unique due to the combination of the benzimidazole and piperidine rings, which enhances its biological activity and potential therapeutic applications. This dual functionality makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C13H15N3O2/c17-12(18)9-5-7-16(8-6-9)13-14-10-3-1-2-4-11(10)15-13/h1-4,9H,5-8H2,(H,14,15)(H,17,18)

InChI Key

FAJDHKFENWYQBM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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